molecular formula C19H18N2O3S2 B2791663 (Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide CAS No. 873811-07-5

(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide

Cat. No.: B2791663
CAS No.: 873811-07-5
M. Wt: 386.48
InChI Key: VMKOEWYGSJHQAH-VXPUYCOJSA-N
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Description

(Z)-N-(5,5-Dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d]thiazole core with a sulfone (5,5-dioxido) group and a 3-methylbenzamide substituent. Its Z-configuration indicates stereoselective synthesis, likely critical for its physicochemical and biological properties.

Properties

IUPAC Name

N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-13-6-5-7-14(10-13)18(22)20-19-21(15-8-3-2-4-9-15)16-11-26(23,24)12-17(16)25-19/h2-10,16-17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKOEWYGSJHQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a class of nitrogen-sulfur heterocycles with fused ring systems. Below is a structural comparison with similar compounds from the literature:

Compound Core Structure Key Substituents Functional Groups Reference
(Z)-N-(5,5-Dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide Tetrahydrothieno[3,4-d]thiazole 3-Phenyl, 3-methylbenzamide Sulfone (5,5-dioxido), amide Target
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 1,3,4-Thiadiazole Isoxazole, benzamide Amide, isoxazole
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 1,3,4-Thiadiazole Pyridinyl, acetyl, methyl Amide, ketone
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) 1,3,4-Thiadiazole 3-Methylphenyl, dimethylamino acryloyl Amide, acryloyl, tertiary amine
2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone (5a-f) 1,2,4-Triazole, 1,3,4-oxadiazole Aryl, ethanone Oxadiazole, triazole, ketone

Key Observations :

  • The target compound’s tetrahydrothieno[3,4-d]thiazole core distinguishes it from simpler thiadiazole or oxadiazole systems in analogs .
  • The 3-methylbenzamide substituent balances lipophilicity, similar to methylphenyl groups in compound 4g , but differs from bulkier pyridinyl (8a) or aryl-oxadiazole (5a-f) moieties.

Comparison with Analogous Syntheses :

  • Compound 6 : Synthesized via hydroxylamine hydrochloride and potassium carbonate under reflux, yielding a thiadiazole-isoxazole hybrid.
  • Compound 8a : Utilized active methylene compounds (e.g., acetylacetone) in acetic acid with ammonium acetate, forming pyridinyl-thiadiazole derivatives.
  • Compound 4g : Incorporated dimethylamino acryloyl groups via nucleophilic substitution, highlighting the versatility of thiadiazole scaffolds.

Physicochemical and Spectroscopic Properties

Table: Comparative Physical Data
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR Features Reference
Target Compound Not reported ~1600–1700 (amide) Aromatic protons (δ 7.3–8.3), methyl (~δ 2.3)
Compound 6 160 1606 Isoxazole-H (δ 7.95–8.13)
Compound 8a 290 1679, 1605 Pyridinyl-H (δ 8.04–8.39)
Compound 4g 200 1690, 1638 Dimethylamino acryloyl (δ 2.49–2.63)

Analysis :

  • The target compound’s amide C=O stretch (~1650–1700 cm⁻¹) aligns with analogs like 8a .
  • Aromatic proton signals in its ¹H-NMR would resemble those in compounds 6 and 8a (δ 7.3–8.3) but lack pyridinyl or isoxazole peaks.
  • The sulfone group may downfield-shift adjacent protons due to electron-withdrawing effects.

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